molecular formula C30H35NO4 B12290414 N-Boc-N-desmethyl-4-hydroxyTamoxifen(E/ZMixture)

N-Boc-N-desmethyl-4-hydroxyTamoxifen(E/ZMixture)

Cat. No.: B12290414
M. Wt: 473.6 g/mol
InChI Key: YTOIZUSUOKWFEH-BYYHNAKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-N-desmethyl-4-hydroxyTamoxifen (E/Z Mixture) is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the 4-position of the tamoxifen structure. The E/Z mixture refers to the geometric isomers of the compound, which can have different biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-desmethyl-4-hydroxyTamoxifen typically involves multiple steps, starting from tamoxifen or its derivatives. The key steps include:

    Protection of the amine group: The amine group of tamoxifen is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-tamoxifen.

    Demethylation: The N-Boc-tamoxifen undergoes demethylation to remove the methyl group, resulting in N-Boc-N-desmethyl-tamoxifen.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-desmethyl-4-hydroxyTamoxifen can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the Boc group to a free amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Boc-N-desmethyl-4-hydroxyTamoxifen has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other tamoxifen derivatives and related compounds.

    Biology: Studied for its effects on estrogen receptor modulation and its potential use in hormone-related research.

    Medicine: Investigated for its potential therapeutic effects in breast cancer treatment and prevention.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of N-Boc-N-desmethyl-4-hydroxyTamoxifen involves its interaction with estrogen receptors. The compound binds to estrogen receptors, blocking the effects of estrogen and inhibiting the growth of estrogen-dependent cancer cells. This action is mediated through the modulation of gene expression and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: The parent compound, widely used in breast cancer treatment.

    4-HydroxyTamoxifen: A metabolite of tamoxifen with higher affinity for estrogen receptors.

    N-DesmethylTamoxifen: Another metabolite with similar biological activity.

Uniqueness

N-Boc-N-desmethyl-4-hydroxyTamoxifen is unique due to the presence of the Boc protecting group and the hydroxyl group at the 4-position. These modifications can alter its biological activity and pharmacokinetic properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H35NO4

Molecular Weight

473.6 g/mol

IUPAC Name

tert-butyl N-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate

InChI

InChI=1S/C30H35NO4/c1-6-27(22-10-8-7-9-11-22)28(23-12-16-25(32)17-13-23)24-14-18-26(19-15-24)34-21-20-31(5)29(33)35-30(2,3)4/h7-19,32H,6,20-21H2,1-5H3/b28-27+

InChI Key

YTOIZUSUOKWFEH-BYYHNAKLSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.